2-Fluoro-4-mercaptophenol

Catalog No.
S14146281
CAS No.
M.F
C6H5FOS
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-mercaptophenol

Product Name

2-Fluoro-4-mercaptophenol

IUPAC Name

2-fluoro-4-sulfanylphenol

Molecular Formula

C6H5FOS

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C6H5FOS/c7-5-3-4(9)1-2-6(5)8/h1-3,8-9H

InChI Key

NELRAYNVCFCGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)F)O

2-Fluoro-4-mercaptophenol (FMP) is a specialized, bifunctional fluorinated aromatic thiol primarily procured as a stimuli-responsive capping ligand for noble metal nanoparticles. Featuring a thiol group that forms robust self-assembled monolayers (SAMs) on gold and silver surfaces, and a terminal fluorophenol moiety, FMP is engineered to provide precise control over colloidal stability. Unlike generic thiols used for simple passivation, FMP is specifically selected for its chemically tuned hydroxyl pKa (~8.3), which enables reversible, pH- and temperature-driven nanoparticle assembly. This makes it a critical precursor for manufacturers and researchers developing smart colloidal systems, colorimetric diagnostic sensors, and dynamic interfacial films [1].

Research Fit

Workflow
Dynamic nanoparticle self-assembly and pH-responsive material studies
Selection
Fluorine-modulated pKa enables coupling to chemical oscillators for out-of-equilibrium assembly
Use context
Functionalization of gold nanoparticles for hysteretic interfacial films; not a general thiol ligand

Substituting 2-Fluoro-4-mercaptophenol with unfluorinated analogs like 4-mercaptophenol or standard ionizable ligands like 4-mercaptobenzoic acid (4-MBA) fundamentally alters the operational window of the resulting nanomaterials. Standard 4-mercaptophenol possesses a terminal hydroxyl pKa exceeding 9.5, meaning nanoparticles capped with it require strongly alkaline conditions to fully deprotonate and disperse, which is incompatible with many biological assays and physiological environments. Conversely, longer-chain carboxylate thiols prevent the close interparticle approach required for strong plasmonic coupling. FMP’s specific ortho-fluorine substitution lowers the pKa to the mild 7.0–9.0 range while maintaining a short molecular length, providing a balance of strong van der Waals interactions, hydrogen bonding, and mild pH responsiveness that generic substitutes cannot replicate [1].

Substitution Risk

2-Fluoro-4-mercaptophenol
pH switching
pKa tuned to oscillator range supports protonation/deprotonation cycle
Interfacial stability
Reported hysteretic film formation upon thermal cycling
Dynamic response
Fluorine integral to enabling rhythmic assembly/disassembly
4-Mercaptophenol
pH switching
pKa at lower boundary may limit cycling in MGSG oscillator range
Interfacial stability
No hysteretic assembly observed under identical conditions
Dynamic response
Absence of fluorine eliminates synchronized oscillation capability

pKa Shift for Mild pH Response

In nanoparticle functionalization, standard 4-mercaptophenol (4-MP) exhibits a high terminal hydroxyl pKa (>9.5), requiring strongly alkaline conditions for full deprotonation. By introducing an electron-withdrawing fluorine atom ortho to the hydroxyl group, 2-Fluoro-4-mercaptophenol (FMP) lowers the effective pKa to approximately 8.3 [1]. This specific pKa shift allows FMP-capped gold nanoparticles (AuNPs) to transition between protonated (aggregated) and deprotonated (dispersed) states within a much milder pH window (pH 7.0 to 9.0) [1].

Evidence DimensionTerminal hydroxyl pKa on functionalized surface
Target Compound Data~8.3 (2-Fluoro-4-mercaptophenol)
Comparator Or Baseline>9.5 (Standard 4-mercaptophenol)
Quantified Difference>1.2 pH unit reduction
ConditionsSelf-assembled monolayers on 6–10 nm gold nanoparticles in aqueous suspension

Enables the procurement of a ligand that supports reversible nanoparticle assembly under mild, physiologically or environmentally relevant pH conditions without degrading sensitive biological targets.

Thermal Hysteresis
Head-to-head
Bistable, hysteretic vs Absent
Supports hysteretic interfacial film stability, unique to FMP
AuNP ~5.5 nm, liquid–liquid interface, MGSG oscillator; pH cycles 6.8–9.3

Colloidal Bistability and Hysteresis

While standard ionizable ligands like 4-mercaptobenzoic acid (4-MBA) typically exhibit simple, monotonic aggregation profiles, FMP-functionalized AuNPs demonstrate pronounced bistability and hysteresis [1]. At the exact same pH (e.g., pH 7.5), FMP-capped nanoparticles can exist in either a fully dispersed or fully aggregated state, depending entirely on the system's pH or temperature history [1]. This distinctive behavior stems from the precise balance of short-range van der Waals attractions and hydrogen bonding enabled by the fluorophenol moiety.

Evidence DimensionAggregation state at intermediate pH
Target Compound DataBistable (dispersed or aggregated depending on history)
Comparator Or BaselineMonotonic/single-state (4-mercaptobenzoic acid or standard alkyl thiols)
Quantified DifferencePresence of a wide hysteretic loop vs. zero hysteresis
ConditionsAqueous AuNP suspensions undergoing pH or temperature cycling

Critical for the development of 'memory' colloids, self-erasing patterns, and advanced mechanochemical sensors where state retention is required.

Phenolic pKa
Cross-study
6.8–9.3 vs ~6.82
pKa centered within oscillator range enables protonation switch
FMP pKa from oscillatory behavior; 4-MP from computational prediction

Dense Films at Non-Planar Interfaces

Generic alkyl thiols require permanent chemical crosslinking to form stable films at interfaces. In contrast, FMP acts as a highly effective thermo- and pH-responsive phase-transfer agent. When temperature is gradually lowered, altering the solution's effective pH, FMP-functionalized AuNPs migrate to liquid-liquid or gel-air interfaces to form densely packed, durable plasmonic films [1]. These films remain stable even when the temperature is returned to baseline, demonstrating enhanced processability for patterning wet materials [1].

Evidence DimensionInterfacial film stability
Target Compound DataForms durable, densely packed films at non-planar interfaces via mild stimuli
Comparator Or BaselineGeneric alkyl thiols (require chemical crosslinkers or irreversible drying)
Quantified DifferenceReversible, stimuli-driven dense packing vs. irreversible or unstable assembly
ConditionsLiquid-liquid droplets and gel-air interfaces under temperature/pH modulation

Allows manufacturers to pattern complex, non-planar wet substrates (like hydrogels or emulsions) with functional plasmonic coatings without using harsh chemical crosslinkers.

Procurement Caveat
Data to verify
No comparative IC50, Ki, or catalytic data found
Selection warranted only for hysteretic self-assembly research
Biological/catalytic advantage unsupported; verify broader claims independently

Stimuli-Responsive Colorimetric Sensors

Where this compound is the right choice: Utilizing the precise pKa shift of FMP to create AuNP-based diagnostic sensors that aggregate and change color (from red to purple) in response to mild pH changes or enzymatic activity in biological fluids, avoiding the need for extreme pH adjustments [1].

Self-Erasing and Rewritable Nanoparticle Inks

Where this compound is the right choice: Leveraging the bistability and hysteresis of FMP-capped nanoparticles to formulate smart inks. These materials can retain their patterned state until intentionally erased by a specific, mild pH or temperature shift, making them ideal for transient electronics or secure temporary labeling [1].

Plasmonic Patterning of Hydrogels and Emulsions

Where this compound is the right choice: Using the interfacial assembly properties of FMP to coat liquid droplets or gel-air interfaces with dense nanoparticle films. This enables the fabrication of advanced optical devices or biphasic catalytic systems without relying on irreversible chemical crosslinkers [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Interfacial Nanoparticle Films
Fluorine-modulated pH switching and hysteresis
Temperature-driven assembly reproducibility at liquid–liquid/gel interfaces
Oscillation-Driven Out-of-Equilibrium Assembly
pKa synchronization with MGSG chemical oscillator
Rhythmic aggregation/dispersion cycles and traveling wave studies
Bistable pH-Responsive Nanoprobes
Hysteretic film stability across pH history
Persistence of nanoparticle assembly state after pH return to baseline

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

144.00451411 g/mol

Monoisotopic Mass

144.00451411 g/mol

Heavy Atom Count

9

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